
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate (BTTP) is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. BTTP is a cationic dye that is widely used as a fluorescent probe for various biological applications. It has been found to have potential applications in the field of biomedical research, including cancer diagnosis and treatment.
作用機序
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate works by binding to specific targets in cells and tissues, resulting in a change in its fluorescence properties. The binding of this compound to calcium ions in cells results in a change in its fluorescence intensity, which can be detected using fluorescence microscopy. Similarly, this compound can be used to detect changes in pH and ROS levels in cells.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity and does not interfere with cellular processes. It has been used in various in vitro and in vivo studies to investigate cellular processes such as apoptosis, cell proliferation, and differentiation. This compound has also been found to have potential applications in cancer diagnosis and treatment.
実験室実験の利点と制限
One of the main advantages of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research is its high sensitivity and specificity. It can detect changes in cellular processes at a low concentration, making it an ideal tool for studying cellular processes. Another advantage of using this compound is its ease of use and compatibility with various imaging techniques. However, one of the limitations of using this compound is its limited photostability, which can affect the accuracy of the results obtained.
将来の方向性
There are several future directions for the use of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research. One area of interest is the development of new this compound derivatives that have improved photostability and sensitivity. Another area of interest is the use of this compound in the development of new diagnostic and therapeutic agents for cancer. This compound has also been found to have potential applications in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a cationic dye that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a fluorescent probe for various biological applications and has potential applications in cancer diagnosis and treatment. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves the reaction of 1-butyl-2,4,6-triphenylpyridine with perchloric acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting compound is a highly crystalline solid that is soluble in organic solvents.
科学的研究の応用
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been extensively used in scientific research as a fluorescent probe for various biological applications. It has been found to be highly sensitive to changes in the microenvironment of cells and tissues, making it an ideal tool for studying cellular processes. This compound has been used for imaging intracellular calcium ions, monitoring pH changes, and detecting reactive oxygen species (ROS) in living cells.
特性
IUPAC Name |
1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGIKTCSKNWHTF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



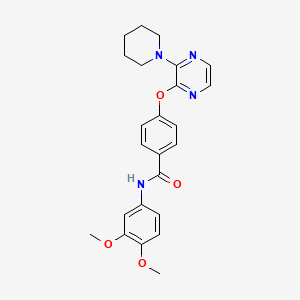

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)
![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)

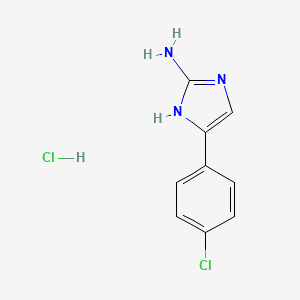
![N-(4-butylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)
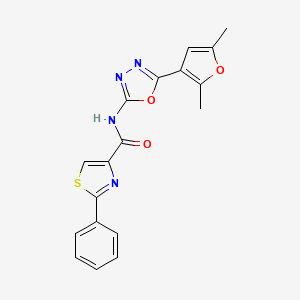
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)
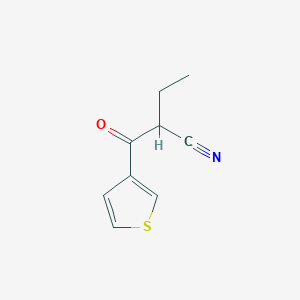
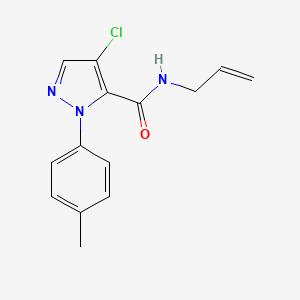
![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)